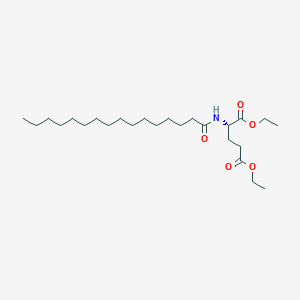

Diethyl N-palmitoylglutamate

Description

Contextualization within the Broader Landscape of N-Acyl Amino Acid Derivatives

Diethyl N-palmitoylglutamate belongs to the larger family of N-acyl amino acids (NAAAs), which are amphiphilic molecules composed of a fatty acid linked to an amino acid via an amide bond. nih.govmdpi.com This class of endogenous signaling molecules is structurally related to the well-studied endocannabinoid, anandamide (B1667382) (N-arachidonoylethanolamine), and is considered part of the expanded "endocannabinoidome." mdpi.com The field of NAAAs has seen a surge in interest in recent years, with researchers identifying numerous members of this family and beginning to unravel their physiological significance. mdpi.comnih.gov

NAAAs are recognized for their diverse biological activities and their potential as therapeutic agents. nih.govnih.gov Different combinations of fatty acids and amino acids give rise to a vast array of these molecules, each with potentially unique properties and functions. nih.gov For instance, stearoyl derivatives of some amino acids have demonstrated neuroprotective effects. mdpi.com The broader family of NAAAs interacts with a variety of cellular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels, highlighting their importance as signaling molecules. nih.govresearchgate.net The study of this compound is therefore situated within this dynamic and expanding field of lipid research.

Historical Trajectory and Evolution of Academic Inquiry into this compound

The primary and most significant academic inquiry into this compound dates back to a 1989 study by Vamvakides and Kolocouris. nih.gov In this foundational paper, the researchers detailed the synthesis of DEEPGt using the mixed anhydrides method and conducted a preliminary pharmacological investigation of its effects in animal models. nih.gov

Their research demonstrated that DEEPGt could readily penetrate the brain and exert several effects on the central nervous system of mice, including hypothermia, sedation, and muscle relaxation. nih.gov Furthermore, the compound showed an ability to antagonize convulsions induced by pentetrazole, suggesting potential anticonvulsant properties. nih.gov In rats, DEEPGt was observed to potentiate haloperidol-induced catalepsy. nih.gov

The authors posited that the pharmacological actions of DEEPGt stemmed from an anti-glutamatergic activity. nih.gov They speculated that the slow in-vivo hydrolysis of DEEPGt to N-palmitoyl glutamic acid might be responsible for its amplified anti-pentetrazole effects. nih.gov This initial study laid the groundwork for all subsequent interest in the compound, identifying it as a potentially neuroactive substance with a novel mechanism of action for its time. nih.gov

Despite this promising start, a review of the subsequent scientific literature reveals a striking lack of follow-up research dedicated specifically to this compound. While the broader field of N-acyl amino acids has blossomed, DEEPGt itself appears to have been largely overlooked.

Identification of Key Research Gaps and Prospective Academic Directions for this compound Research

The historical trajectory of this compound research is, in itself, the most significant indicator of the existing research gaps. The promising, albeit preliminary, findings of the late 1980s have not been substantially built upon, leaving a number of unanswered questions and clear directions for future academic inquiry.

A primary research gap is the definitive elucidation of DEEPGt's mechanism of action. The original hypothesis of an anti-glutamatergic effect, while plausible, has not been explored with modern pharmacological and molecular biology techniques. nih.gov It is unknown which specific glutamate (B1630785) receptors or transporters DEEPGt or its metabolites might interact with. The broader class of N-acyl amino acids has been shown to interact with a range of receptors, and it is crucial to determine if DEEPGt shares these targets or possesses a unique pharmacological profile. nih.gov

Furthermore, the full spectrum of DEEPGt's biological activities remains unknown. The initial study focused on its sedative and anticonvulsant-like effects, but other N-acyl amino acids have been implicated in a variety of physiological processes, including inflammation, pain signaling, and metabolic regulation. mdpi.comnih.gov A comprehensive screening of DEEPGt's effects on different biological systems is a logical next step.

The metabolism and pharmacokinetics of DEEPGt are also poorly understood. The 1989 study suggested that the slow liberation of N-palmitoyl glutamic acid could be key to its activity, but the enzymes responsible for this conversion and the subsequent fate of the metabolites have not been identified. nih.gov Modern lipidomics approaches could be employed to track the metabolic pathway of DEEPGt in vivo. nih.gov

Finally, there is a clear need for further investigation into the potential therapeutic applications of DEEPGt. The initial suggestion of its utility as an antiepileptic or neuroprotective agent warrants further exploration, especially in the context of neurological disorders characterized by glutamate excitotoxicity. nih.govnih.gov The development of more targeted synthetic analogs of DEEPGt could also represent a promising avenue for drug discovery. The lack of subsequent research makes this compound a molecule of untapped potential, with many of its fundamental properties and applications awaiting discovery.

| Parameter | Observation in Animal Models (Vamvakides & Kolocouris, 1989) |

| Pharmacological Effects in Mice | |

| Central Nervous System | Hypothermia, Sedation, Myorelaxation |

| Anticonvulsant Activity | Antagonism of pentetrazole (PTZ) induced convulsions |

| Pharmacological Effects in Rats | |

| Interaction with other drugs | Potentiation of haloperidol (B65202) catalepsy |

| Proposed Mechanism of Action | |

| Primary Hypothesis | Anti-glutamatergic activity in the brain |

| Metabolic Consideration | Slow liberation of N-palmitoyl glutamic acid from DEEPGt may amplify its anti-PTZ activity |

| Data derived from the 1989 study by Vamvakides and Kolocouris. nih.gov |

Structure

2D Structure

Properties

CAS No. |

127478-74-4 |

|---|---|

Molecular Formula |

C25H47NO5 |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

diethyl (2S)-2-(hexadecanoylamino)pentanedioate |

InChI |

InChI=1S/C25H47NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)26-22(25(29)31-6-3)20-21-24(28)30-5-2/h22H,4-21H2,1-3H3,(H,26,27)/t22-/m0/s1 |

InChI Key |

PKYNCDQAFVITPJ-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC |

Other CAS No. |

127478-74-4 |

Synonyms |

DEEPGt diethyl N-palmitoylglutamate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Diethyl N Palmitoylglutamate

Established Reaction Pathways for Diethyl N-Palmitoylglutamate Synthesis

The synthesis of this compound is achieved through several well-documented reaction pathways, each offering distinct advantages in terms of reaction conditions and yield. These methods typically involve the coupling of a palmitoyl (B13399708) group with the amino function of diethyl glutamate (B1630785).

Mixed Anhydrides Method for this compound

The mixed anhydride (B1165640) method is a prominent and frequently employed technique for the synthesis of this compound. nih.govevitachem.com This approach involves the activation of a carboxylic acid, in this case, palmitic acid, by converting it into a mixed anhydride. This activated intermediate is then reacted with Diethyl L-glutamate to form the desired amide bond.

The process generally begins with the reaction of the carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine like triethylamine. highfine.com This forms a highly reactive mixed anhydride. The subsequent addition of the amino acid ester, Diethyl L-glutamate, leads to the formation of this compound. This method is valued for its efficiency and the relatively mild conditions required for the reaction. nih.govhighfine.com

A similar approach has been utilized for the synthesis of related N-acyl amino acids, such as N-arachidonoyl L-glutamines, where the sodium salt of the amino acid is added to a mixed anhydride formed from the fatty acid and ethyl chloroformate. nih.gov

| Reactant 1 | Reactant 2 | Key Reagent | Product | Reference |

| Palmitic Acid | Diethyl L-glutamate | Ethyl Chloroformate | This compound | nih.gov |

Coupling Reactions Involving Amino Acid Ethyl Esters and Corresponding Fatty Acids

Direct coupling reactions between the ethyl ester of an amino acid and a fatty acid provide a straightforward route to N-acyl amino acid esters. nih.gov This method is particularly effective for synthesizing a variety of N-acyl amino acid congeners.

In a typical procedure, the amino acid ethyl ester hydrochloride is coupled with the corresponding fatty acid. nih.gov The reaction is often facilitated by a coupling agent and a base, such as Hunig's base, to neutralize the hydrochloride and promote the amide bond formation. Following the coupling, if the free acid form is desired, the ethyl ester can be hydrolyzed using a mild base like lithium hydroxide. This general methodology has been reported to produce N-acyl amino acid ethyl esters with yields around 80%. nih.gov This pathway allows for the preparation of a wide range of derivatives, including those from L-glutamic acid. nih.gov

Dicyclohexylcarbodiimide (DCC)-Mediated Synthesis of N-Acyl Glutamic Acid Esters

Dicyclohexylcarbodiimide (DCC) is a widely used and effective dehydrating agent for forming amide bonds, including the synthesis of N-acyl glutamic acid esters. sioc-journal.cnwikipedia.org The DCC method facilitates the coupling of a carboxylic acid (the fatty acid) and an amine (the amino acid ester) by activating the carboxyl group. organic-chemistry.org

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with the amino group of the amino acid ester to form the stable amide bond and the byproduct, dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org DCU is largely insoluble in most organic solvents, which simplifies the purification of the final product. wikipedia.org To suppress potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. sci-hub.sersc.org

This method has been successfully applied to synthesize analogues like N-stearoyl-L-glutamic diethyl ester from stearic acid and L-glutamic diethyl ester. sioc-journal.cn

| Fatty Acid | Amino Acid Ester | Coupling Agent | Additive (Optional) | Product | Reference |

| Stearic Acid | L-glutamic diethyl ester | DCC | HOBt | N-stearoyl-L-glutamic diethyl ester | sioc-journal.cn |

Stearoyl Chloride-Based Approaches for N-Acyl Glutamic Acid Diesters

The use of fatty acyl chlorides, such as stearoyl chloride, provides a highly reactive starting material for the acylation of glutamic acid diesters. This method, a variation of the Schotten-Baumann reaction, is effective for producing N-acyl glutamic acid diesters. lpnu.uaresearchgate.net

One established procedure involves reacting stearoyl chloride with diethyl L-glutamate in a solvent like dimethylformamide, with pyridine (B92270) added as a base to neutralize the hydrochloric acid formed during the reaction. researchgate.net This approach has been used to generate numerous aliphatic acylamino acids. researchgate.net

Another variation involves the dropwise addition of stearoyl chloride to a solution of disodium (B8443419) L-glutamate in a mixture of acetone (B3395972) and water. sioc-journal.cn However, this method can lead to side products due to the generation of HCl, which can catalyze further reactions. sioc-journal.cn To circumvent this, the reaction can be performed using L-glutamic diethyl ester instead of L-glutamic acid, followed by the addition of the acyl chloride. sioc-journal.cn A similar method using palmitoyl chloride has been described for the synthesis of N-palmitoyl glutamic acid, where the reaction is carried out in the presence of a base like magnesium oxide or potassium hydroxide. google.com

Synthesis and Structural Characterization of this compound Analogues and Derivatives

The synthetic methodologies described are also employed to create a variety of analogues and derivatives of this compound, enabling the exploration of structure-activity relationships.

N-Acyl Glutamic Acid Derivatives and Their Ester Analogues

A range of N-acyl glutamic acid derivatives and their corresponding esters have been synthesized and characterized. These compounds vary in the length and saturation of the fatty acyl chain attached to the glutamic acid backbone. nih.govsioc-journal.cn

Synthesis: The synthesis of these analogues follows the pathways previously detailed. For instance, N-stearoyl-L-glutamic acid and its diethyl ester have been synthesized using both DCC coupling and stearoyl chloride routes. sioc-journal.cn Other identified endogenous N-acyl glutamic acids include N-arachidonoyl, N-oleoyl, and N-docosahexaenoyl glutamic acid. nih.gov

Structural Characterization: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a key analytical technique for the characterization of these derivatives. mdpi.com For analysis, N-acyl glutamates can be derivatized to form esters, such as 4'-bromophenacyl esters, which allows for UV detection. In the case of N-acyl glutamates, which have two carboxylic acid groups, both mono- and di-ester derivatives can be formed and identified. mdpi.com

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of these molecules. In negative ion mode, N-acyl glutamic acids like N-palmitoyl glutamic acid exhibit characteristic fragmentation patterns. A prominent fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a fatty acid anion (e.g., palmitate anion [RCOO]⁻ at m/z 255 for N-palmitoyl glutamic acid), which is often observed with high intensity. nih.govdntb.gov.ua This singular behavior provides a clear marker for the identification of the specific fatty acyl group in the molecule. dntb.gov.ua

| Derivative Name | Acyl Group | Characterization Notes | Reference |

| N-stearoyl-L-glutamic acid | Stearoyl | Synthesized via DCC or stearoyl chloride routes. | sioc-journal.cn |

| N-stearoyl-L-glutamic diethyl ester | Stearoyl | Gelating properties investigated. | sioc-journal.cn |

| N-arachidonoyl glutamic acid | Arachidonoyl | Identified as an endogenous acyl amino acid. | nih.gov |

| N-oleoyl glutamic acid | Oleoyl (B10858665) | Identified as an endogenous acyl amino acid. | nih.gov |

| N-docosahexaenoyl glutamic acid | Docosahexaenoyl | Identified as an endogenous acyl amino acid. | nih.gov |

| N-palmitoyl glutamic acid | Palmitoyl | Negative ion CID shows an abundant palmitate anion fragment. | nih.govdntb.gov.ua |

Table of Mentioned Compounds

Strategies for Tailoring this compound for Specific Molecular Interactions

The structure of this compound offers several points for modification to tailor its interaction with specific biological targets, such as receptors and transporters. While specific research on tailoring this exact molecule is not extensively documented, strategies can be extrapolated from structure-activity relationship (SAR) studies on analogous N-acyl-glutamate and other glutamate derivatives. nih.govacs.orgnih.gov The primary sites for derivatization are the N-acyl chain (palmitoyl group) and the glutamic acid ester moieties.

Modification of the N-Acyl Chain: The palmitoyl chain is a significant determinant of the molecule's lipophilicity. Altering the length and saturation of this fatty acid chain can modulate how the molecule partitions into lipid membranes and interacts with hydrophobic binding pockets of target proteins. acs.org For instance, in studies of N-acyl-γ-glutamyldiaminopimelic acid derivatives, which are ligands for the nucleotide oligomerization domain 1 (Nod1), variations in the N-acyl group significantly impacted biological activity. acs.org Similarly, modifying the palmitoyl group of this compound could influence its affinity for targets like excitatory amino acid transporters (EAATs).

Modification of the Glutamate Moiety: The diethyl ester groups on the glutamate core can also be targeted for derivatization. Replacing the ethyl groups with different alkyl or aryl substituents can alter the molecule's steric and electronic properties, potentially enhancing its selectivity for a particular biological target. SAR studies on positive allosteric modulators (PAMs) of EAAT2 have shown that even small changes to the substituents on the glutamate-like core can dramatically affect potency and selectivity. nih.govnih.gov For example, the introduction of different phenyl or cyclohexyl rings can shift a compound from being inactive to a selective modulator of a specific transporter subtype. nih.gov

The following table, based on SAR data from related glutamate transporter modulators, illustrates how structural modifications can influence biological activity.

Table 1: Illustrative Structure-Activity Relationships for Glutamate Transporter Modulators This table is based on data for various N-acyl-glutamate analogues and serves as a conceptual guide for tailoring this compound.

| Structural Modification | Rationale | Potential Impact on Molecular Interaction | Reference Compound Class |

|---|---|---|---|

| Varying N-acyl chain length (e.g., C12 to C18) | Modulates lipophilicity and fit within hydrophobic binding pockets. | Shorter or longer chains may increase or decrease affinity for target proteins like Nod1. acs.org | N-Acyl-γ-glutamyldiaminopimelic acid derivatives |

| Introducing unsaturation into the acyl chain | Alters the conformational flexibility of the lipid tail. | May improve binding to targets that have a specific conformational requirement. | General N-acyl amino acids nih.gov |

| Replacing diethyl esters with bulkier groups (e.g., di-tert-butyl) | Increases steric hindrance and alters electronic distribution. | Could enhance selectivity for specific glutamate transporter subtypes (e.g., EAAT2) by interacting with allosteric sites. nih.govnih.gov | EAAT2 Positive Allosteric Modulators |

| Introducing aromatic rings into the ester moiety | Allows for potential π-π stacking interactions with aromatic amino acid residues in the binding site. | Can significantly increase potency and selectivity for certain receptors or transporters. nih.gov | EAAT2 Positive Allosteric Modulators |

Exploration of Derivatization for Modulating Prodrug Characteristics

This compound is considered a prodrug because its lipophilic nature allows it to penetrate biological membranes, such as the blood-brain barrier, after which it can be hydrolyzed by esterases to release the active, more polar molecule, N-palmitoyl glutamic acid. nih.gov The derivatization of this compound can be explored to modulate its prodrug characteristics, including its stability, rate of conversion, and targeting. nih.govmdpi.com

The key to modulating its prodrug behavior lies in modifying the ester linkages, as these are the primary sites of enzymatic cleavage. The rate of hydrolysis of amino acid ester prodrugs is known to be influenced by the structure and stereochemistry of the ester promoiety. plos.orgresearchgate.net

Varying the Ester Group: Replacing the ethyl esters with other alkyl or aryl groups can significantly alter the rate of enzymatic hydrolysis. Generally, increasing the steric bulk of the alcohol portion of the ester (e.g., replacing ethyl with isopropyl or tert-butyl groups) can slow down the rate of hydrolysis by esterases. rsc.org This can prolong the half-life of the prodrug in circulation, allowing more of it to reach the target tissue before being converted to the active form. Conversely, less sterically hindered esters may be cleaved more rapidly. researchgate.net

Stereochemistry of the Promoieties: For chiral alcohol promoieties, the stereochemistry can have a profound effect on the rate of enzymatic hydrolysis. Studies on other amino acid ester prodrugs have shown that enzymes often exhibit stereoselectivity, with one enantiomer being a much better substrate than the other. researchgate.net

The following table summarizes how structural modifications to an amino acid ester prodrug can modulate its hydrolysis and, by extension, its prodrug characteristics.

Table 2: Modulation of Prodrug Hydrolysis Through Derivatization This table is based on general principles from studies on amino acid ester prodrugs and is applicable to this compound.

| Derivatization Strategy | Structural Change Example | Expected Effect on Hydrolysis Rate | Rationale | Reference Prodrug Class |

|---|---|---|---|---|

| Increase steric hindrance of ester | Diethyl → Di-isopropyl or Di-tert-butyl | Decrease | Steric bulk hinders the approach of esterase enzymes to the carbonyl carbon. rsc.org | General ester prodrugs |

| Decrease steric hindrance of ester | Diethyl → Dimethyl | Increase | Less steric hindrance allows for more rapid enzymatic cleavage. researchgate.net | Floxuridine amino acid esters |

| Utilize L-amino acid promoieties | Esterification with L-amino acids vs. D-amino acids | Increase | Many esterases show a preference for the natural L-stereoisomer. researchgate.net | Floxuridine amino acid esters |

| Alter N-acyl chain length | Palmitoyl (C16) → Lauroyl (C12) or Stearoyl (C18) | Variable | Changes in lipophilicity affect tissue distribution and access to metabolizing enzymes. plos.org | Palmitoylethanolamide amino acid esters |

By systematically applying these derivatization strategies, it is theoretically possible to fine-tune the pharmacokinetic profile of this compound, optimizing its delivery to and release of N-palmitoyl glutamic acid at specific target sites.

Investigations into the Molecular and Cellular Biological Activities of Diethyl N Palmitoylglutamate Non Human Systems

Mechanistic Studies of Anti-Glutamatergic Activity of Diethyl N-Palmitoylglutamate

Early pharmacological explorations in mice and rats provided the foundational evidence for the biological activity of this compound. These studies demonstrated that DEEPGt could readily penetrate the brain and exert effects indicative of an anti-glutamatergic mechanism. nih.gov Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, and its overactivity is implicated in various neurological conditions. nih.gov Therefore, compounds that can modulate or antagonize glutamatergic transmission are of significant scientific interest.

In non-human models, the administration of DEEPGt led to observable physiological and behavioral changes, including hypothermia, sedation, and myorelaxation. nih.govresearchgate.net A key finding was the compound's ability to antagonize convulsions induced by pentetrazole (PTZ). nih.govresearchgate.net PTZ is a convulsant that is thought to exert its effects in part by interfering with GABAergic neurotransmission, leading to a state of neuronal hyperexcitability that involves the glutamatergic system. The antagonism of PTZ-induced seizures by DEEPGt suggests an ability to suppress or counteract excessive glutamatergic activity. nih.gov Further studies in rats showed that DEEPGt could potentiate haloperidol-induced catalepsy, a test often used to screen for compounds affecting central neurotransmitter systems. nih.gov These findings collectively point towards a mechanism centered on the dampening of excitatory glutamatergic pathways in the central nervous system. nih.govmdpi.com

Table 1: Observed Pharmacological Effects of this compound in Non-Human Models

| Observed Effect | Animal Model | Implication |

| Antagonism of Pentetrazole (PTZ) Convulsions | Mice | Anti-glutamatergic / Anticonvulsant Activity |

| Hypothermy | Mice | Central Nervous System Depression |

| Sedation | Mice | Central Nervous System Depression |

| Myorelaxation (Muscle Relaxation) | Mice | Central Nervous System Depression |

| Potentiation of Haloperidol (B65202) Catalepsy | Rats | Interaction with Central Neurotransmitter Systems |

Prodrug Concept and Enzymatic Biotransformation Pathways of this compound

The activity of DEEPGt is not believed to be a direct result of the compound itself, but rather a consequence of its biotransformation into an active metabolite. This positions DEEPGt as a prodrug, a molecule that is administered in an inactive or less active form and is then converted to an active pharmacological agent in vivo.

The proposed active metabolite of this compound is N-palmitoyl glutamic acid (PGt). nih.govscispace.com It is hypothesized that the diethyl ester structure of DEEPGt enhances its lipid solubility, facilitating its passage across the blood-brain barrier. nih.gov Once within the central nervous system, the ethyl ester groups are cleaved, liberating the active N-palmitoyl glutamic acid. This process is thought to occur slowly, leading to a sustained release of the active compound. nih.govscispace.com This controlled liberation is believed to be a key factor in the amplification and duration of its observed anti-glutamatergic and anti-convulsant effects. nih.gov The fundamental structure of N-palmitoyl glutamic acid consists of a palmitic acid molecule linked to glutamic acid via an amide bond. hmdb.ca

The metabolism of N-acylamides, the class to which N-palmitoyl glutamic acid belongs, is primarily mediated by a group of enzymes known as hydrolases, particularly amidases. wikipedia.orgresearchgate.net These enzymes catalyze the hydrolysis of the amide bond, breaking the molecule down into its constituent fatty acid and amino acid. wikipedia.orgaocs.org

In numerous biological systems, the most well-characterized of these enzymes is the Fatty Acid Amide Hydrolase (FAAH). aocs.orgwikipedia.org FAAH is responsible for the degradation of many endogenous N-acylamides, thereby terminating their signaling actions. wikipedia.org While FAAH is a primary catabolic enzyme, other amidases and hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), also participate in the metabolism of these lipid signaling molecules in animal tissues. aocs.orgwikipedia.org In addition to hydrolysis, polyunsaturated N-acylamides can be metabolized through oxidation by enzymes like lipoxygenases (LOX) and cyclooxygenases (COX). aocs.org The enzymatic breakdown of N-acylamides like PGt is a critical step in regulating their levels and the duration of their biological effects. aocs.org Research in various organisms, from bacteria to mammals, has highlighted the widespread presence and importance of amidase enzymes in lipid metabolism. wikipedia.orgwustl.edu

Molecular Interactions within Lipid Signaling Systems

N-acylamides, including the active metabolite of DEEPGt, are recognized as important signaling molecules that can interact with various receptor systems. wikipedia.org Their biological effects are often mediated through direct or indirect modulation of ion channels and G-protein coupled receptors. wikipedia.orggoogle.com

A significant body of research has demonstrated that N-acylamides are a family of biologically active compounds at Transient Receptor Potential (TRP) channels. nih.govresearchgate.net TRP channels are a large family of non-selective cation channels that act as cellular sensors for a wide range of physical and chemical stimuli. nih.govnih.gov

Several N-acylamides have been identified as modulators of various TRP vanilloid (TRPV) subfamily members. For instance, N-arachidonoyl ethanolamide (anandamide) was the first endogenous N-acylamide shown to activate TRPV1. nih.gov Subsequently, other N-acylamides, such as N-arachidonoyl dopamine (B1211576) (NADA) and N-oleoyl dopamine (OLDA), were found to be potent activators of TRPV1. nih.govnih.gov The interaction is not limited to activation; some N-acylamides act as antagonists. wikipedia.org For example, N-oleoyl-glutamine has been characterized as a TRP channel antagonist, and various N-acyl valine mixtures have shown antagonistic activity at TRPV3. wikipedia.orgfrontiersin.org Research has identified numerous novel N-acylamides that can either stimulate or inhibit TRPV1, TRPV2, TRPV3, and TRPV4 channels, highlighting the broad and complex interaction between this lipid class and TRP channels. nih.gov This engagement with TRP channels represents a key mechanism through which N-acylamides exert their influence on cellular signaling and physiological processes. wikipedia.org

Beyond TRP channels, N-acylamides modulate the activity of other crucial receptor systems, most notably G-protein coupled receptors (GPCRs). wikipedia.orggoogle.com The most famous example is the activation of the cannabinoid receptors CB1 and CB2 by anandamide (B1667382). wikipedia.org However, the interactions extend to a wider range of GPCRs.

Studies in non-human models have shown that N-acylamides can interact with receptors such as GPR55 and GPR119. wikipedia.orgpnas.org For example, oleoyl (B10858665) ethanolamide, an N-acylamide structurally related to the components of DEEPGt, regulates feeding behavior through the activation of GPR119. pnas.org In bone cell systems, N-oleoyl-l-serine was found to trigger a Gi-protein-coupled receptor to stimulate osteoblast proliferation. pnas.org The discovery of N-acylamides produced by gut microbiota that can modulate GPCRs further underscores the broad role of these lipids in host-microbial interactions and physiology. google.com This ability to modulate a variety of receptor systems allows N-acylamides to influence a wide array of biological functions, from metabolic homeostasis and inflammation to cell proliferation. wikipedia.orgpnas.org

Table 2: Examples of N-Acylamides and Their Non-Human Receptor Targets

| N-Acylamide | Receptor Target(s) | Receptor Class |

| N-Arachidonoyl Ethanolamide (Anandamide) | TRPV1, CB1, CB2 | Ion Channel, GPCR |

| N-Arachidonoyl Dopamine (NADA) | TRPV1 | Ion Channel |

| N-Oleoyl Dopamine (OLDA) | TRPV1 | Ion Channel |

| N-Arachidonoyl Taurine | TRPV1, TRPV4 | Ion Channel |

| N-Oleoyl-Glutamine | TRP Channels (Antagonist) | Ion Channel |

| N-Acyl Valine Mixtures | TRPV3 (Antagonist) | Ion Channel |

| Oleoyl Ethanolamide | GPR119 | GPCR |

| N-Oleoyl-l-Serine | Gi-protein-coupled receptor | GPCR |

Exploration of Biological Modulations in Pre-Clinical In Vitro and Animal Models

The investigation into the biological activities of this compound in non-human systems has primarily focused on preclinical models to understand its potential modulatory effects. Research in this area has explored its influence on neurological pathways and the antimicrobial properties of its structural analogues.

Neurobiological Activity Studies in Animal Models (e.g., modulation of central nervous system pathways)

Direct studies on the neurobiological activity of this compound in animal models are not extensively documented in publicly available research. However, the activities of structurally related N-acyl amino acids and glutamate derivatives provide a basis for understanding its potential modulatory effects on central nervous system (CNS) pathways.

N-acyl amino acids, a class of endogenous signaling lipids, have demonstrated a range of neuromodulatory and neuroprotective effects in animal studies. For instance, N-arachidonoyl-glycine (NAraGly) has been shown to reduce allodynia in animal models of neuropathic pain. nih.gov Another related compound, N-oleoylglycine (OlGly), has exhibited neuroprotective and anti-hyperalgesic actions in a mouse model of mild traumatic brain injury. researchgate.net These findings suggest that the N-acyl amino acid scaffold can interact with various molecular targets within the CNS. nih.govnih.gov

Glutamate, the parent amino acid of this compound, is the principal excitatory neurotransmitter in the mammalian CNS, playing a critical role in synaptic transmission, plasticity, learning, and memory. nih.govoup.com The modulation of glutamate receptors is a key area of investigation for therapeutic interventions in a variety of neurological disorders. nih.govmednexus.orgsnmjournals.org Derivatives of glutamate are being explored for their potential to modulate glutamatergic transmission and offer neuroprotection. acs.org While specific studies on this compound are lacking, its structural components suggest a potential to influence CNS pathways, a hypothesis that awaits experimental validation in animal models.

Evaluation of Antimicrobial Properties of Glutamic Acid Diethyl Ester Analogues

The antimicrobial properties of glutamic acid diethyl ester (GLADE), a structural analogue of this compound, have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov These in vitro studies provide insights into the potential antimicrobial spectrum of related compounds.

GLADE has demonstrated notable antibacterial activity, with promising minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. nih.govnih.gov The compound was effective against all tested Gram-positive strains at a concentration of 12.75 mg/mL. nih.gov For Gram-negative bacteria, the inhibitory effects were observed at a concentration of 25.5 mg/mL, with the exception of Pseudomonas aeruginosa, which was also inhibited at 12.75 mg/mL. nih.gov

The bactericidal activity of GLADE was also significant, with MBC values of 25.5 mg/mL and 51 mg/mL recorded across the tested bacterial strains. nih.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Glutamic Acid Diethyl Ester (GLADE) Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | Gram-positive | 12.75 |

| Staphylococcus aureus (MRSA) | Gram-positive | 12.75 |

| Enterococcus faecalis | Gram-positive | 12.75 |

| Escherichia coli | Gram-negative | 25.5 |

| Klebsiella pneumoniae | Gram-negative | 25.5 |

| Pseudomonas aeruginosa | Gram-negative | 12.75 |

Data sourced from: nih.gov

Table 2: Minimum Bactericidal Concentration (MBC) of Glutamic Acid Diethyl Ester (GLADE) Against Various Bacterial Strains

| Bacterial Strain | Type | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | Gram-positive | 25.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | 25.5 |

| Enterococcus faecalis | Gram-positive | 25.5 |

| Escherichia coli | Gram-negative | 51 |

| Klebsiella pneumoniae | Gram-negative | 51 |

| Pseudomonas aeruginosa | Gram-negative | 25.5 |

Data sourced from: nih.govnih.gov

In addition to direct antibacterial action, the influence of GLADE on bacterial biofilm formation has been investigated. Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. The effect of GLADE on biofilm formation was found to be strain-dependent. nih.gov For P. aeruginosa, concentrations between 6.375 mg/mL and 51 mg/mL of GLADE did not significantly influence biofilm formation. nih.gov In contrast, a stimulatory effect on biofilm development was observed for K. pneumoniae. nih.gov For E. coli, there was generally no significant impact on biofilm formation. nih.gov

These findings highlight that while glutamic acid diethyl ester analogues possess direct antimicrobial activity, their effects on biofilm formation are more complex and can vary between different bacterial species. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches in Diethyl N Palmitoylglutamate Research

Molecular Modeling and Dynamics Simulations of Diethyl N-Palmitoylglutamate

Molecular modeling and molecular dynamics (MD) simulations offer a window into the three-dimensional structure and temporal evolution of molecules like this compound. These methods allow for the exploration of its physical movements and interactions on a nanoscale, providing insights that are often inaccessible through experimental means alone.

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which possesses a long, flexible palmitoyl (B13399708) chain and rotatable bonds in its glutamate (B1630785) headgroup, a vast conformational landscape exists.

The stability of any given conformation is determined by its potential energy, which is influenced by factors like torsional strain from eclipsing bonds and steric interactions between bulky groups. libretexts.org Computational methods can systematically rotate the molecule's bonds and calculate the potential energy of each resulting conformation. The most stable conformers correspond to energy minima on the potential energy surface. These low-energy structures represent the most probable shapes the molecule will adopt. Molecular dynamics simulations further enhance this analysis by modeling the molecule's movements over time, revealing how it transitions between different stable conformations and how factors like solvent interactions influence its preferred shapes. nih.gov

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Structural Component | Significance for Conformation |

|---|---|---|

| Amide C-N bond | Linking Palmitoyl and Glutamate | Rotation determines the orientation of the acyl chain relative to the headgroup. |

| Cα-Cβ and Cβ-Cγ bonds | Glutamate backbone | Governs the spatial arrangement of the two ethyl ester groups. |

| C-C single bonds | Palmitoyl tail | Allows for high flexibility, leading to numerous folded and extended conformations. |

The analysis helps identify the most stable, low-energy conformations that this compound is likely to assume, which is critical for understanding its interaction with biological targets. longdom.org

Molecular dynamics simulations are instrumental in studying how a ligand, such as this compound, interacts with a protein target over time. whiterose.ac.uk Based on early pharmacological studies suggesting anti-glutamatergic activity, one could hypothesize that its targets might include glutamate receptors or related enzymes. nih.gov

An MD simulation would begin by placing a stable conformation of this compound into the binding site of a target protein. The system is then solvated in a simulated aqueous environment, and the motions of all atoms are calculated over a set period by solving Newton's equations of motion. nih.gov These simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Key Interactions: The specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand. nih.gov The long palmitoyl chain would likely favor hydrophobic pockets, while the glutamate headgroup could form hydrogen bonds or electrostatic interactions.

Conformational Changes: How the protein and ligand adapt their shapes to achieve an optimal fit, a phenomenon known as "induced fit." nih.gov

Water's Role: The role of water molecules in mediating interactions between the protein and the ligand. conicet.gov.ar

By analyzing the trajectory of the simulation, researchers can quantify the strength and duration of these interactions, providing a dynamic picture of the binding event that complements the static view from methods like molecular docking. conicet.gov.arnih.gov

Quantum Chemical Calculations Applied to this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. nih.gov

Conceptual DFT is a powerful framework for predicting chemical reactivity. mdpi.com It uses descriptors derived from the electron density to identify which parts of a molecule are most likely to participate in a chemical reaction. For this compound, these calculations can predict its metabolic fate or its reactivity towards a biological target.

Key DFT reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap suggests higher reactivity. mdpi.comscirp.org

Fukui Functions: These local reactivity indicators pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, DFT could identify the carbonyl carbons of the ester groups as potential electrophilic sites and the amide oxygen as a potential nucleophilic site.

These theoretical predictions can guide experimental studies on the molecule's metabolism and mechanism of action. scirp.org

Table 2: Illustrative DFT-Derived Reactivity Descriptors

| Descriptor | Predicted Information for this compound |

|---|---|

| HOMO Energy | Indicates regions with high electron density, likely sites for oxidation or interaction with electrophiles. |

| LUMO Energy | Indicates regions susceptible to receiving electrons, likely sites for reduction or interaction with nucleophiles. |

| Electrostatic Potential Map | Visualizes electron-rich (red) and electron-poor (blue) areas, highlighting sites for potential non-covalent interactions. |

Quantum chemical calculations are highly effective at predicting various electronic and spectroscopic properties. chemrxiv.org By solving the Schrödinger equation for the molecule's electronic structure, it is possible to compute properties that can be directly compared with experimental data.

For this compound, these methods can predict:

Partial Atomic Charges: The distribution of charge across the molecule, which is crucial for understanding its polarity and how it will engage in electrostatic interactions with proteins or other molecules. longdom.org

Spectroscopic Data: Predictions of NMR chemical shifts (¹H, ¹³C) can aid in the structural elucidation and confirmation of synthesis. rsc.orgnih.gov Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to verify the structure and identify specific functional groups.

These predictions serve as a valuable tool for interpreting experimental results and validating the computed molecular structure. nih.govmpg.de

Structure-Activity Relationship (SAR) and Molecular Docking Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. dergipark.org.tr This is often done in conjunction with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov

In the context of this compound, molecular docking could be used to place the molecule into the active site of a hypothesized target, such as a glutamate receptor. nih.gov The docking algorithm samples many possible conformations and orientations of the ligand within the binding site and scores them based on factors like electrostatic and van der Waals interactions. dergipark.org.tr The resulting top-ranked poses represent plausible binding modes.

The insights from docking can then inform SAR studies. For example, if docking shows that one of the ethyl ester groups fits into a small hydrophobic pocket, SAR would suggest that modifying the size of this alkyl group could impact binding affinity. researchgate.nettjdr.org

A typical SAR study guided by docking would involve:

Docking: Predicting the binding mode of this compound in its target protein.

Analysis: Identifying key interactions (e.g., a hydrogen bond with a specific residue, hydrophobic contact from the palmitoyl chain).

Hypothesis Generation: Proposing structural modifications to enhance these interactions (e.g., replacing a functional group to create a stronger hydrogen bond).

Synthesis and Testing: Synthesizing and testing the new analogues to see if the proposed changes improve activity.

This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery. nih.govnih.gov

In Silico Prediction of Biological Interactions and Binding Mechanisms

While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, its known anti-glutamatergic activity points towards interactions with glutamate receptors. oup.com Computational methods are instrumental in predicting how DEEPGt might bind to these and other potential biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.govnih.gov For DEEPGt, molecular docking simulations could be employed to model its interaction with various subtypes of glutamate receptors, such as NMDA and AMPA receptors. nih.govrsc.org Such studies would involve creating three-dimensional models of the receptor's binding site and computationally placing the flexible DEEPGt molecule within it to identify the most stable binding poses. The results could reveal key amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic contacts, explaining the compound's antagonistic effects. nih.govrsc.org

Computational Design Principles for Novel this compound Analogues

The development of novel analogues of this compound with potentially improved activity or properties can be significantly accelerated by computational design principles.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comjocpr.com For DEEPGt, a QSAR study would involve synthesizing a series of analogues with systematic variations in their structure—for instance, altering the length of the acyl chain, modifying the glutamate core, or changing the ester groups. The biological activity of these analogues would then be measured experimentally.

Using multiple linear regression (MLR) or machine learning algorithms, a model could be developed that correlates physicochemical descriptors (e.g., lipophilicity (LogP), molar refractivity, and electronic properties) with the observed activity. jocpr.comcrpsonline.com Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds. jocpr.comresearchgate.net For N-acyl amino acids, descriptors like conformation minimum energy and molar volume have been shown to be important predictors of activity. jocpr.com

Structure-Based Drug Design: If a high-resolution structure of DEEPGt bound to a target receptor were available (either from experimental methods or reliable docking models), structure-based design could be employed. This would involve visualizing the binding pocket and designing modifications to the DEEPGt structure to enhance favorable interactions or introduce new ones. For instance, if a specific hydrophobic pocket is identified in the receptor, the palmitoyl chain of DEEPGt could be modified to better fit this pocket, potentially increasing binding affinity.

A primary consideration in designing DEEPGt analogues would be maintaining or improving its ability to cross the blood-brain barrier (BBB). oup.com This often involves a careful balance of lipophilicity and other properties. Computational strategies for designing BBB-permeable drugs often focus on optimizing parameters like molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govchemrxiv.org

In Silico Evaluation of Physiochemical Parameters Relevant to Biological Systems

The biological fate of a molecule like this compound is heavily influenced by its physicochemical properties. In silico tools provide a rapid and cost-effective means of evaluating these parameters at the early stages of drug discovery. nih.govbohrium.com

Prediction of Physicochemical Properties: A variety of computational methods, from empirical fragment-based approaches to quantum chemistry calculations, can predict key physicochemical properties. researchgate.netscirp.org For DEEPGt, these predictions are crucial for understanding its behavior. The high lipophilicity conferred by the palmitoyl chain is a defining feature, which is critical for its ability to penetrate the brain. oup.com

Table 1: Predicted Physicochemical Properties of this compound This table is generated using computational predictions and may not reflect experimentally measured values.

| Property | Predicted Value | Computational Method/Tool |

|---|---|---|

| Molecular Formula | C₂₅H₄₇NO₅ | - |

| Molecular Weight | 441.65 g/mol | - |

| LogP (Octanol/Water Partition Coefficient) | 6.8 - 7.5 | Various (e.g., XLOGP3, WLOGP) |

| Water Solubility | Poor | Predicted from LogP |

| Polar Surface Area (TPSA) | 78.49 Ų | SwissADME |

| Number of Rotatable Bonds | 24 | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability and duration of action. Web-based tools like SwissADME and pkCSM are widely used to predict these properties from a molecule's structure. nih.govkims-imio.comresearchgate.netasianjpr.com

In silico ADME predictions for DEEPGt can provide insights into its likely oral bioavailability, potential to be a substrate for metabolic enzymes like cytochrome P450s, and its ability to permeate biological membranes. bohrium.com The "BOILED-Egg" model, for example, can predict gastrointestinal absorption and BBB permeation based on calculated lipophilicity (WLOGP) and polarity (TPSA). bohrium.com Given its known brain penetration, DEEPGt is expected to fall within the region of this plot that predicts high BBB permeability. oup.com

Table 2: Predicted ADME Properties of this compound This table is generated using computational predictions from tools like SwissADME and pkCSM. These are estimations and not experimental data.

| ADME Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Consistent with known CNS effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the brain. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

Emerging Research Areas and Functional Explorations of Diethyl N Palmitoylglutamate

Role in Biomaterials Science and Self-Assembling Systems

The unique molecular structure of Diethyl N-palmitoylglutamate, featuring a hydrophobic palmitoyl (B13399708) tail and a more hydrophilic diethyl glutamate (B1630785) headgroup, makes it an amphiphilic molecule. This characteristic is central to its role in biomaterials science, particularly in the formation of self-assembling systems. Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces nih.govnih.gov.

Investigation of Gelation Properties and Supramolecular Structures of N-Acyl Glutamate Derivatives

N-acyl amino acids and their ester derivatives are recognized for their ability to act as low-molecular-weight gelators, forming gels in various organic solvents and oil-water mixtures. researchgate.netresearchgate.net The gelation process is driven by the self-assembly of these molecules into three-dimensional fibrous networks that immobilize the solvent.

The key interactions governing the formation of these supramolecular structures are:

Hydrogen Bonding: The amide group present in the N-acyl glutamate structure is a primary site for intermolecular hydrogen bonding.

Van der Waals Interactions: The long alkyl chains of the palmitoyl groups provide significant hydrophobic and van der Waals forces, promoting molecular aggregation. researchgate.netnih.gov

Research on various N-acyl amino acids demonstrates that the gelation ability is influenced by the length of the fatty acid chain and the nature of the amino acid headgroup. For instance, studies on N-linear saturated fatty acyl-GABAs and their esters showed that specific chain lengths, such as the 14-carbon chain in N-tetradecanoyl-GABA, yielded gels with particularly high hardness and transparency. nih.gov This suggests that the 16-carbon palmitoyl chain in this compound is also conducive to forming stable gel structures. Microscopic observations of these related gels often reveal a network of self-assembled nanofibers that entrap the solvent. researchgate.netnih.gov

| Structural Feature | Role in Self-Assembly | Governing Interaction | Reference Finding |

|---|---|---|---|

| Long Alkyl Chain (e.g., Palmitoyl) | Promotes molecular aggregation and packing. | Van der Waals / Hydrophobic Interactions | Long alkyl chains provide the necessary hydrophobic interactions for the formation of fibrous structures. researchgate.net |

| Amide Bond (-CONH-) | Facilitates the formation of directional, ordered networks. | Intermolecular Hydrogen Bonding | FTIR spectra have confirmed that hydrogen bonding is a crucial factor in the self-assembly of gelator molecules. researchgate.net |

| Amino Acid Headgroup (e.g., Glutamate ester) | Influences solubility, packing geometry, and interaction with the solvent. | Steric Effects / Dipole Interactions | The presence of different substituents near the carboxyl group plays a crucial role in gel formation. researchgate.net |

Development of Bio-Inspired Soft Materials Utilizing this compound Motifs

The self-assembling nature of N-acyl amino acids is being leveraged to develop novel, bio-inspired soft materials. acs.orgstanford.edu These materials aim to mimic the structure and function of natural biological components, which are often formed through the hierarchical self-assembly of proteins and lipids. acs.org The this compound motif, combining a lipid-like tail with an amino acid derivative, serves as a minimalistic building block for creating such materials. acs.org

Researchers are exploring how to control the interplay between different molecular interactions to tune the mechanical and chemical properties of these materials. udel.edu For example, by modifying the headgroup or the alkyl chain, it is possible to alter the properties of the resulting self-assembled structures, such as hydrogels or organogels. stanford.edu These bio-inspired materials have potential applications in creating scaffolds for tissue engineering or as responsive materials that can change their properties in response to external stimuli, although such applications are still in the early stages of academic exploration. nih.govrsc.org

Potential in Advanced Drug Delivery System Research (Excluding Clinical Human Trials)

The amphiphilic character and self-assembly properties of N-acyl amino acid derivatives like this compound make them promising candidates for the design of advanced drug delivery systems.

Conceptual Formulation Strategies for Controlled Release Mechanisms

The ability of this compound and related compounds to form gels provides a basis for creating controlled-release drug depots. When a therapeutic agent is incorporated into such a gel matrix, its release can be governed by several mechanisms ebrary.net:

Diffusion: The drug molecules gradually diffuse through the pores of the gel network into the surrounding medium. The rate of diffusion can be modulated by altering the density and tortuosity of the gel network.

Erosion/Dissolution: The gel matrix itself can be designed to slowly erode or dissolve, releasing the entrapped drug over time.

Swelling: A dehydrated gel matrix (xerogel) can swell upon contact with aqueous fluids. This swelling can open up pores and facilitate drug release, a mechanism explored in various hydrogel systems. dntb.gov.ua

By controlling the concentration of the gelator and the solvent composition, it is possible to tune the gel's properties and, consequently, the drug release profile. This allows for the conceptual design of formulations for sustained and localized drug delivery.

Design of Carrier Systems Based on N-Acyl Amino Acid Structures

Beyond bulk gels, N-acyl amino acids can self-assemble in aqueous environments into various nanostructures, such as micelles or vesicles (nanocapsules), which can serve as drug carriers. nih.govmdpi.com These structures typically feature a hydrophobic core, formed by the palmitoyl chains, and a hydrophilic shell, composed of the diethyl glutamate headgroups.

For Hydrophobic Drugs: Poorly water-soluble drugs can be encapsulated within the hydrophobic core of these nanocarriers, improving their solubility and protecting them from degradation.

For Hydrophilic Drugs: While less common for this type of amphiphile, modifications to the headgroup could potentially allow for the encapsulation of hydrophilic drugs in aqueous compartments, similar to liposomes. mdpi.com

The design of these carriers can be tailored by adjusting the molecular structure of the N-acyl amino acid. This approach is part of a broader strategy in drug delivery that utilizes amino acids to create prodrugs or to modify nanocarriers to target specific amino acid transporters that are often overexpressed in certain tissues. researchgate.netnih.govthescipub.com These N-acyl amino acid-based systems offer a versatile platform for academic research into novel drug encapsulation and delivery technologies. nih.govnih.gov

Academic Research in Cosmetic Science (Strictly Non-Clinical, Non-Human Safety/Efficacy)

In cosmetic science, derivatives of N-acyl amino acids are valued for their surfactant properties. They are known to be mild and less irritating compared to traditional surfactants. Academic research in this area focuses on the physicochemical properties that underpin their function in cosmetic formulations.

N-acyl glutamate derivatives are weak anionic surfactants. mdpi.com Their utility in cosmetic preparations stems from their molecular structure, which allows them to reduce surface tension at the oil-water interface, facilitating the formation of stable emulsions. The combination of the fatty acid chain and the amino acid headgroup provides a balance of lipophilic and hydrophilic characteristics.

In Silico Permeation Prediction Methodologies for Cosmetic Ingredients

The use of computational, or in silico, models to predict the skin permeation of cosmetic ingredients is a rapidly advancing field, driven by the need to reduce animal testing and accelerate product development. nih.govhud.ac.uk These predictive models utilize a range of molecular descriptors, such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, to estimate a compound's ability to penetrate the stratum corneum, the skin's primary barrier. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico permeation prediction. hud.ac.uk These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, in this case, its skin permeability. For a molecule like this compound, a QSAR model would analyze its distinct structural features—the palmitoyl chain, the glutamate headgroup, and the diethyl ester groups—to predict its permeation coefficient (Kp).

Table 1: Key Molecular Descriptors for In Silico Permeation Prediction

| Descriptor | Relevance to Skin Permeation | Hypothetical Influence of this compound's Structure |

| Molecular Weight (MW) | Generally, lower molecular weight compounds (< 500 Da) exhibit better skin penetration. | The molecular structure of this compound would be a primary input for this parameter. |

| Log P (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of a compound. An optimal log P (typically between 1 and 3) is often associated with good skin permeability. | The long palmitoyl chain would contribute to a higher log P, suggesting good affinity for the lipid matrix of the stratum corneum. |

| Hydrogen Bond Donors/Acceptors | A lower number of hydrogen bond donors and acceptors generally correlates with better skin permeation. | The ester and amide groups in this compound would be quantified for this parameter. |

| Polar Surface Area (PSA) | Represents the surface area of a molecule that is polar. Lower PSA values are often indicative of better skin penetration. | The glutamate and ester functionalities would be the main contributors to the PSA of the molecule. |

While these methodologies are well-established for many cosmetic ingredients, specific in silico studies or validated QSAR models for this compound are not currently available in published research. Such a study would be necessary to accurately predict its skin permeation profile without resorting to animal or human testing.

Formulation Stability and Ingredient Interactions in Cosmetic Matrices (Theoretical and In Vitro Studies)

The stability of a cosmetic formulation is crucial for its safety, efficacy, and consumer acceptance. For an ingredient like this compound, stability studies would focus on its physical and chemical integrity within various cosmetic bases, such as emulsions (creams and lotions), serums, and anhydrous systems.

In vitro stability testing would involve preparing cosmetic formulations containing this compound and subjecting them to various stress conditions, including accelerated aging at elevated temperatures and freeze-thaw cycles.

Table 2: Parameters for In Vitro Stability Testing of a Cosmetic Formulation Containing this compound

| Parameter | Test Method | Purpose |

| Appearance, Color, and Odor | Organoleptic evaluation | To detect any changes in the aesthetic properties of the formulation over time. |

| pH | pH meter | To monitor for any significant shifts in acidity or alkalinity that could indicate degradation. |

| Viscosity | Viscometer/Rheometer | To assess changes in the formulation's thickness, which can be indicative of emulsion instability. |

| Droplet Size Analysis | Microscopy or laser diffraction | For emulsion-based products, to monitor for changes in oil droplet size, which can signal instability phenomena like coalescence or Ostwald ripening. |

| Phase Separation | Centrifugation and visual inspection | To accelerate the separation of immiscible phases and predict long-term stability. |

Although these are standard procedures for assessing the stability of cosmetic ingredients, specific studies detailing the stability profile and ingredient interactions of this compound in various cosmetic matrices have not been publicly documented.

Mechanistic Studies on Dermal Interactions Using Non-Human Skin Models

To understand how a cosmetic ingredient interacts with the skin at a mechanistic level, researchers often employ non-human skin models. These include ex vivo models using excised skin from animals (e.g., porcine or murine skin) and reconstructed human epidermis (RHE) models. nih.gov These models provide a valuable platform for investigating the penetration, metabolism, and biological effects of an ingredient without the need for human testing.

For this compound, mechanistic studies on non-human skin models could explore several aspects of its dermal interaction. One area of investigation would be its influence on the lipid barrier of the stratum corneum. The structural similarity of N-acyl amino acids to endogenous skin lipids suggests that they may integrate into the lipid lamellae, potentially reinforcing the skin's barrier function. researchgate.net

Another area of study would be the potential for enzymatic hydrolysis of the ester and amide bonds of this compound by enzymes present in the skin, leading to the formation of palmitic acid, glutamic acid, and ethanol. Understanding the metabolic fate of the compound in the skin is crucial for assessing its biological activity and potential effects. A 1989 pharmacological study on this compound noted its synthesis and observed neurological effects in mice and rats, suggesting it can penetrate biological membranes, though the study did not focus on dermal application. nih.gov

Table 3: Potential Mechanistic Studies of this compound on Non-Human Skin Models

| Research Question | Model | Analytical Technique | Potential Findings |

| Does this compound penetrate the stratum corneum? | Ex vivo porcine skin mounted on Franz diffusion cells | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of the amount of compound that permeates the skin over time. |

| How does this compound affect the organization of the stratum corneum lipids? | Reconstructed Human Epidermis (RHE) | Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction | Changes in the conformational order and packing of the intercellular lipids, indicating an interaction with the skin barrier. |

| Is this compound metabolized by skin enzymes? | Ex vivo skin explants | High-Performance Liquid Chromatography (HPLC), LC-MS | Identification and quantification of potential metabolites, such as N-palmitoylglutamic acid. |

While these experimental approaches are standard in dermatological research, specific studies applying them to investigate the dermal interactions of this compound are not available in the public domain.

Future Directions in the Rational Design of Bioactive N-Acyl Amino Acids

The rational design of new bioactive molecules is a key area of research in cosmetic science, aiming to create ingredients with targeted benefits for the skin. nih.gov For N-acyl amino acids, future design efforts are likely to focus on optimizing their structure to enhance specific properties such as skin barrier repair, moisturization, and anti-inflammatory activity.

The structure of this compound, with its lipophilic acyl chain and more hydrophilic amino acid headgroup, provides a versatile scaffold for modification. Future research could explore variations in:

The Acyl Chain: Modifying the length and saturation of the fatty acid chain could modulate the compound's melting point, solubility, and interaction with the skin's lipid barrier. The use of unsaturated fatty acids, for example, could lead to more fluid molecules with different sensory properties.

The Amino Acid: Replacing glutamic acid with other amino acids (e.g., glycine, proline, or arginine) would alter the polarity and charge of the headgroup, potentially influencing the molecule's interaction with skin proteins and its moisturizing properties.

The Ester Group: The use of different alcohol moieties to form the ester could affect the compound's enzymatic stability and its rate of penetration into the skin.

The overarching goal of this rational design approach is to create a new generation of N-acyl amino acids with improved performance and specific, well-defined biological activities. This would involve a combination of chemical synthesis, computational modeling, and in vitro and ex vivo testing to establish clear structure-activity relationships. While the potential for such research is significant, specific future design strategies based on this compound have yet to be detailed in scientific publications.

Q & A

Basic Research Questions

Q. What laboratory handling protocols are critical for ensuring safety when working with Diethyl N-palmitoylglutamate?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols .

- Store the compound in a tightly sealed container, away from heat sources (>25°C) and oxidizing agents. Ensure proper ventilation in storage areas .

- In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .

Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm esterification and palmitoyl group integration. Compare peaks with reference spectra of glutamic acid derivatives .

- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., ester C=O stretch at ~1740 cm, amide N–H bend at ~3300 cm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify purity. Use acetonitrile/water gradients for optimal separation .

Q. How can researchers validate the esterification efficiency during synthesis?

- Methodological Answer :

- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7). Visualize spots with ninhydrin to confirm free amino group depletion .

- Quantify unreacted starting materials via gas chromatography (GC) or mass spectrometry (MS) .

Advanced Research Questions

Q. How can experimental design methodologies optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). Use a central composite design to identify optimal conditions (e.g., 60°C, 0.5 mol% catalyst) .

- Validate models using ANOVA to assess statistical significance (p < 0.05) and adjust for curvature effects .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches using HPLC-MS to rule out impurities (>98% purity threshold) .

- Assay Standardization : Use cell-based assays (e.g., luciferase reporters) with internal controls (e.g., reference agonists) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. How can researchers address thermal instability during long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and kinetic modeling (Arrhenius equation) to predict shelf life .

- Use inert atmospheres (N) and desiccants (silica gel) in storage containers to mitigate hydrolysis .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Perform Hansen Solubility Parameter (HSP) analysis to quantify dispersion (δ), polarity (δ), and hydrogen bonding (δ) contributions. Compare with solvent HSPs (e.g., DMSO: δ = 18.4, δ = 10.2) to rationalize discrepancies .

- Validate via dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.